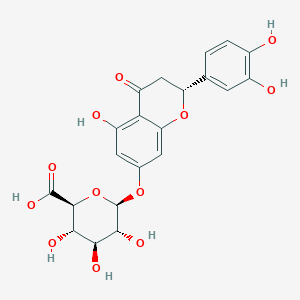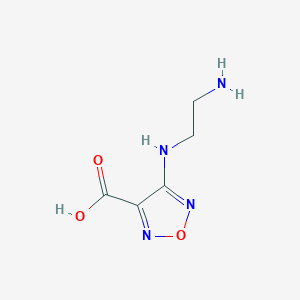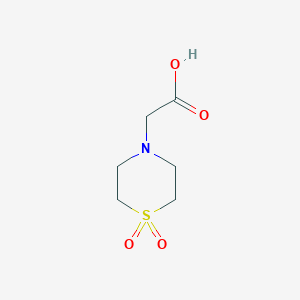
Methyl 3-(2-aminoethoxy)benzoate
Descripción general
Descripción
Methyl 3-(2-aminoethoxy)benzoate is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various methyl benzoate derivatives and their synthesis, which can provide insights into the general class of compounds to which methyl 3-(2-aminoethoxy)benzoate belongs. These compounds are often used as intermediates in the synthesis of more complex molecules, including heterocyclic systems and pharmaceuticals .
Synthesis Analysis
The synthesis of methyl benzoate derivatives typically involves multi-step reactions starting from simple precursors. For example, methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate was prepared from acetoacetic esters in three steps . Similarly, methyl (E)-2-[(benzyloxycarbonyl)amino]-3-cyanopropenoate was synthesized as a versatile multifunctional reagent and transformed into various heterocyclic derivatives . These methods demonstrate the versatility of methyl benzoate derivatives in synthesizing complex molecules.
Molecular Structure Analysis
The molecular structure of methyl benzoate derivatives is characterized by the presence of a benzoate ester group and various substituents that determine their reactivity and conformation. For instance, the crystal structure of 2-(benzofuran-2-yl)-2-oxoethyl 3-(methyl/amino)benzoates showed that the benzofuran and substituted phenyl rings are planar and almost perpendicular to each other . This kind of analysis is crucial for understanding the reactivity and potential interactions of these compounds.
Chemical Reactions Analysis
Methyl benzoate derivatives undergo a variety of chemical reactions, often used to synthesize heterocyclic compounds. For example, methyl (E)-2-[(benzyloxycarbonyl)amino]-3-cyanopropenoate was transformed into derivatives of pyridazine, pyrrole, imidazole-2,4-dione, and pyrazole . These reactions are typically facilitated by the presence of functional groups that can participate in nucleophilic or electrophilic attacks, cyclization, and other transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl benzoate derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can affect the compound's acidity, basicity, solubility, and stability. The optimization of reaction conditions, such as molar ratio, reaction time, and temperature, can significantly improve the yield of the desired products, as demonstrated in the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate . Additionally, the antioxidant properties of some derivatives, like the radical scavenging potency of 2-(benzofuran-2-yl)-2-oxoethyl 3-(methyl/amino)benzoate, are notable and can be quantified using assays like DPPH, FIC, and H2O2 scavenging .
Aplicaciones Científicas De Investigación
1. Use in Polymer Synthesis
Methyl 3-(2-aminoethoxy)benzoate is utilized in polymer chemistry. For instance, its derivative, methyl 3,5-bis(4-aminophenoxy)benzoate, is used in the synthesis of hyperbranched aromatic polyamides. These polymers have various applications due to their solubility and molecular weight properties (Yang, Jikei, & Kakimoto, 1999).
2. Development of Radiotracers
In medical imaging, particularly in PET scans, methyl 3-(2-aminoethoxy)benzoate derivatives are used to develop radiotracers. These compounds, such as methyl 3-((2,2-difluoro-5H-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]imidazol-6-yl)carbamoyl)benzoate, are synthesized for imaging applications in diseases like Alzheimer's (Gao, Wang, & Zheng, 2018).
3. Chemical Synthesis and Modification
This compound plays a role in various chemical syntheses and modifications. For example, its analogues are used in the synthesis of RNA and DNA-RNA mixtures, highlighting its importance in nucleic acid research (Kempe, Chow, Sundquist, Nardi, Paulson, & Peterson, 1982).
4. Scent Production in Flowers
In botanical research, derivatives of methyl 3-(2-aminoethoxy)benzoate, like methyl benzoate, are significant. They are crucial in the scent production of flowers like snapdragons, aiding in pollination (Dudareva, Murfitt, Mann, Gorenstein, Kolosova, Kish, Bonham, & Wood, 2000).
5. Enzymatic Inhibition Studies
In biochemical research, methyl benzoate derivatives are investigated for their inhibitory effects on enzymes like Paraoxonase 1. This research provides insights into the interaction of these compounds with biological systems (Korkmaz, Türkeş, Demir, Özdemir, & Beydemir, 2022).
Safety And Hazards
“Methyl 3-(2-aminoethoxy)benzoate” is classified as a Category 4 compound for acute oral toxicity, indicating that it is harmful if swallowed . It is also classified as a Category 4 flammable liquid, meaning it is combustible . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces; washing skin thoroughly after handling; not eating, drinking, or smoking when using this product; and wearing protective gloves, eye protection, and face protection .
Propiedades
IUPAC Name |
methyl 3-(2-aminoethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-13-10(12)8-3-2-4-9(7-8)14-6-5-11/h2-4,7H,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJWVFVJBGPTQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-aminoethoxy)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B137440.png)


![3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B137448.png)
